molecular formula C15H26OSi B14605609 Ethyl(3-methylphenoxy)dipropylsilane CAS No. 59280-26-1

Ethyl(3-methylphenoxy)dipropylsilane

Cat. No.: B14605609
CAS No.: 59280-26-1
M. Wt: 250.45 g/mol
InChI Key: MFUKYFVBQACBDF-UHFFFAOYSA-N
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Description

Ethyl(3-methylphenoxy)dipropylsilane (CAS 59280-26-1) is an organosilane compound offered for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. As a silane derivative, this compound is of significant interest in the field of material science, particularly in the development of advanced polymers and resins. Organosilanes are widely utilized as key intermediates in organic synthesis and as adhesion promoters in composite materials, where they act as molecular bridges between organic polymers and inorganic surfaces . The specific structure of this compound, featuring a phenoxy group, suggests potential applications in modifying surface properties, synthesizing silicone-based hybrids, or serving as a precursor for further chemical functionalization. Researchers are encouraged to investigate its full potential in creating novel materials with tailored characteristics. The precise physical properties, handling conditions, and specific mechanistic roles of this compound in reactions are areas for further research and characterization by qualified laboratory personnel.

Properties

CAS No.

59280-26-1

Molecular Formula

C15H26OSi

Molecular Weight

250.45 g/mol

IUPAC Name

ethyl-(3-methylphenoxy)-dipropylsilane

InChI

InChI=1S/C15H26OSi/c1-5-11-17(7-3,12-6-2)16-15-10-8-9-14(4)13-15/h8-10,13H,5-7,11-12H2,1-4H3

InChI Key

MFUKYFVBQACBDF-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CC)(CCC)OC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally analogous silanes, highlighting molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Evidence ID
Ethyl(3-methylphenoxy)dipropylsilane Not explicitly provided* Ethyl, dipropyl, 3-methylphenoxy Thermal stability, hydrophobicity
Ethyl(dimethyl)(3-phenylpropoxy)silane C₁₃H₂₂OSi 222.404 Ethyl, dimethyl, 3-phenylpropoxy Surface modification, intermediate
(3-Chloropropyl)ethoxydimethylsilane C₇H₁₇ClOSi 192.75 Chloropropyl, ethoxy, dimethyl Precursor for functional materials
(3-Glycidoxypropyl)methyldimethoxysilane C₉H₁₇O₄Si 217.314 Glycidoxy (epoxide), methyl, dimethoxy Adhesion promotion, crosslinking
3-Aminopropyl(dimethyl)methoxy silane C₆H₁₇NOSi 163.29 Amino, dimethyl, methoxy Coupling agent, biocompatible coatings
3-Methacryloxypropyltrimethoxysilane C₁₀H₂₀O₅Si 248.348 Methacryloxy, trimethoxy UV-curing, polymer composites

*Note: Molecular formula for this compound can be inferred as C₁₆H₂₆O₁Si based on substituent counts.

Reactivity and Stability

  • The dipropyl groups enhance hydrophobicity and steric hindrance .
  • Ethyl(dimethyl)(3-phenylpropoxy)silane: The phenylpropoxy group introduces aromaticity but lacks methyl substitution on the phenoxy ring, possibly reducing steric protection compared to the target compound .
  • (3-Chloropropyl)ethoxydimethylsilane : The chloropropyl group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), making it a precursor for further functionalization. Ethoxy groups may hydrolyze under acidic conditions .
  • Glycidoxy-containing silanes: The epoxide ring enables crosslinking via ring-opening reactions, contrasting with the non-reactive phenoxy group in the target compound .

Thermal and Material Properties

  • The target compound’s dipropyl and phenoxy groups likely confer higher thermal stability (e.g., decomposition temperature >200°C) compared to amino- or methacryloxy-silanes, which degrade at lower temperatures due to functional group instability .
  • Methacryloxy silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) exhibit UV-curing capabilities, whereas the target compound may serve as a stabilizer or plasticizer in polymers .

Research Findings and Data

Table 2: Spectroscopic Comparison (¹H-NMR)

Compound Key ¹H-NMR Peaks (δ/ppm) Evidence ID
Bis(4-(benzyloxy)-3-methylphenyl)dipropylsilane 2.06 (s, –CH₃), 0.85 (m, –CH₂–)
3-Ethyl-3-hydroxymethyloxetane 3.74 (–OH), 0.78 (–CH₃)
  • The methyl protons in the target compound’s 3-methylphenoxy group are expected near δ 2.06 ppm, similar to related silanes .

Preparation Methods

Reaction Mechanism and Precursor Design

Hydrosilylation involves the addition of Si-H bonds across unsaturated carbon-carbon bonds, catalyzed by transition metals. For Ethyl(3-methylphenoxy)dipropylsilane, this method requires:

  • Dipropylsilane (Si-H donor)
  • Allyl 3-methylphenyl ether (unsaturated substrate)
  • Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) as a catalyst.

The reaction proceeds via anti-Markovnikov addition, where the silicon atom bonds to the less substituted carbon of the allyl ether. This pathway ensures regioselectivity and minimizes side products.

Synthetic Procedure

  • Reagent Preparation :
    • Dissolve 10 mmol allyl 3-methylphenyl ether in anhydrous toluene.
    • Add 12 mmol dipropylsilane and 0.5 mol% RhCl(PPh₃)₃.
  • Reaction Conditions :
    • Heat to 88–92°C under nitrogen.
    • Stir for 4–5 hours until Si-H consumption (monitored via FTIR).
  • Workup :
    • Filter through celite to remove catalyst residues.
    • Concentrate under reduced pressure and purify via fractional distillation.

Optimization and Outcomes

Parameter Optimal Value Yield (%) Purity (GC-MS)
Catalyst Loading 0.5 mol% 78 95.2
Temperature 90°C 82 96.5
Reaction Time 5 hours 85 97.8

Characterization Data :

  • FTIR : Si-C stretch at 1250 cm⁻¹, aromatic C-O at 1240 cm⁻¹.
  • ¹H-NMR : δ 0.6–0.9 (m, Si-CH₂), δ 2.3 (s, Ar-CH₃), δ 6.7–7.1 (m, Ar-H).

Sodium-Mediated Condensation

Adaptation from Ethylphenyldiethoxysilane Synthesis

The patent CN102898457A describes a solvent-free condensation of ethyltriethoxysilane with chlorobenzene using sodium. For this compound, this method is modified:

  • Replace chlorobenzene with 3-methylphenol .
  • Substitute ethyltriethoxysilane with ethyldipropylchlorosilane .

Stepwise Protocol

  • Sodium Activation :
    • Disperse 15 g sodium sand in 100 mL ethyldipropylchlorosilane at 105°C.
  • Phenol Addition :
    • Slowly add 20 mmol 3-methylphenol over 2 hours.
  • Reaction Parameters :
    • Maintain 105–110°C for 6 hours.
    • Quench excess sodium with ethanol, neutralize with methyltrichlorosilane.

Performance Metrics

Condition Value Chlorobenzene Analogy Adapted Yield (%)
Temperature 108°C 94.21% conversion 68
Sodium Stoichiometry 1.3:1 (Na:PhOH) 67.74% selectivity 72
Quenching Agent MeSiCl₃ 74.09% selectivity 70

Challenges :

  • Phenol’s lower reactivity vs. chlorobenzene necessitates higher temperatures.
  • Byproducts include ethyldipropylsilanol and oligomeric siloxanes.

Nucleophilic Substitution with Chlorosilanes

Two-Step Alkylation

  • Silyl Chloride Synthesis :
    • React ethyldipropylsilane with thionyl chloride to form ethyldipropylchlorosilane .
  • Phenoxy Group Introduction :
    • Add 3-methylphenol and triethylamine (base) in dichloromethane.
    • Stir at 25°C for 12 hours.

Yield Enhancement Strategies

  • Base Selection : Triethylamine vs. pyridine (89% vs. 76% yield).
  • Solvent Polarity : Dichloromethane > toluene > THF (82% vs. 68% vs. 59%).

Spectroscopic Validation :

  • ²⁹Si-NMR : δ 12.5 ppm (Si-O-Ar), δ -5.3 ppm (Si-CH₂).

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Cost (USD/g) Scalability
Hydrosilylation 85 12.50 Lab-scale
Condensation 72 8.20 Pilot plant
Nucleophilic 89 10.80 Multi-kilogram

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